1-Bromo-3-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one
Description
Properties
Molecular Formula |
C10H9BrF2O2S |
|---|---|
Molecular Weight |
311.14 g/mol |
IUPAC Name |
1-bromo-3-[4-(difluoromethoxy)-3-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrF2O2S/c11-5-7(14)3-6-1-2-8(9(16)4-6)15-10(12)13/h1-2,4,10,16H,3,5H2 |
InChI Key |
HXJKWDKBYUTORK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CBr)S)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Brominating Agents and Reaction Conditions
Bromination at the α-carbon of propan-2-one derivatives is typically achieved via nucleophilic substitution (SN2) or radical pathways. N-Bromosuccinimide (NBS) and hydrogen bromide (HBr) are widely employed, with the former offering superior selectivity under acidic conditions. For instance, NBS in acetic acid at 40–60°C facilitates α-bromination with yields exceeding 80%, while minimizing polybromination byproducts.
Table 1: Bromination Efficiency Across Agents
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS | Acetic acid | 50 | 82 | 95 |
| HBr (48% aq.) | DCM | 25 | 68 | 88 |
| Br₂ | CCl₄ | 0 | 45 | 75 |
Optimization of Bromination Efficiency
The use of Lewis acids (e.g., ZnBr₂) enhances electrophilicity, accelerating bromine transfer to the α-carbon. Kinetic studies reveal that maintaining a pH of 2–3 in aqueous systems suppresses ketone enolization, favoring monobrominated products. Continuous flow systems further improve reproducibility, achieving >90% conversion in 15-minute residence times.
Introduction of Difluoromethoxy Functional Group
Electrophilic Substitution Approaches
Difluoromethoxy (-OCHF₂) groups are introduced via electrophilic fluorination of phenolic intermediates. Selectfluor® or XeF₂ in anhydrous acetonitrile enables direct fluorination, though competing side reactions necessitate protective measures for the mercapto group. Alternatively, Ullmann-type coupling with difluoromethyl iodide (ICH₂F₂) under copper catalysis affords moderate yields (50–60%).
Table 2: Difluoromethoxy Incorporation Methods
| Method | Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| Electrophilic | Selectfluor® | None | 55 |
| Ullmann Coupling | ICH₂F₂ | CuI | 60 |
| Nucleophilic | ClOCHF₂ | K₂CO₃ | 48 |
Catalytic Methods for Difluoromethoxy Incorporation
Palladium-catalyzed cross-coupling, adapted from aryl bromide intermediates (e.g., Suzuki-Miyaura reactions), offers a scalable route. For example, coupling 3-mercaptophenylboronic acid with difluoromethyl ethers in the presence of Pd(PPh₃)₄ achieves 70% yield. Microwave-assisted conditions reduce reaction times from 24 hours to 2 hours while maintaining efficacy.
Mercapto Group Installation Techniques
Thiol-Ene Click Chemistry
Thiol-ene reactions provide a robust method for mercapto group introduction. UV-initiated radical addition of thioglycolic acid to propan-2-one derivatives proceeds with >90% regioselectivity. However, oxygen sensitivity mandates inert atmospheres, complicating large-scale applications.
Nucleophilic Displacement with Mercapto Reagents
Displacement of bromine in α-bromoketones using thiourea in ethanol/water mixtures (1:1 v/v) yields thiols after acidic hydrolysis. This method, while economical, requires stringent pH control (pH 4–5) to prevent disulfide formation.
Table 3: Mercapto Group Introduction Efficiency
| Method | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Thiol-Ene | Thioglycolic acid | UV, N₂, 25°C | 88 |
| Nucleophilic | Thiourea | EtOH/H₂O, 80°C | 75 |
Industrial-Scale Synthesis Considerations
Continuous Flow Reactor Systems
Transitioning from batch to continuous flow reactors enhances heat transfer and mixing, critical for exothermic bromination and thiol-ene reactions. A tandem reactor system combining bromination and difluoromethoxy incorporation steps achieves 85% overall yield with 99% purity.
Purification and Quality Control Protocols
Multi-stage crystallization using hexane/ethyl acetate gradients removes residual brominating agents and disulfides. GC-MS and ¹³C NMR validate structural integrity, with quantification of difluoromethoxy groups via ¹⁹F NMR.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of substituted phenyl derivatives, while oxidation reactions may produce disulfides.
Scientific Research Applications
1-Bromo-3-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine and mercapto groups play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. The difluoromethoxy group can influence the compound’s electronic properties, affecting its overall reactivity and interactions.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares substituents, molecular weights, and key properties of the target compound and analogs:
Key Observations :
- Mercapto Group Reactivity : The presence of –SH distinguishes the target compound from analogs like 1-bromo-3-(4-iodophenyl)propan-2-one, enabling thiol-specific reactions (e.g., disulfide bond formation) .
Biological Activity
1-Bromo-3-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C10H9BrF2O2S and a molecular weight of approximately 311.14 g/mol. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a mercapto group attached to a phenyl ring, which enhances its chemical reactivity and potential biological activity. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.
This compound exhibits unique chemical properties due to its functional groups:
- Bromine Atom : Increases electrophilicity.
- Difluoromethoxy Group : Enhances lipophilicity and may influence binding affinity to biological targets.
- Mercapto Group : Contributes to potential antioxidant and enzyme-inhibitory activities.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds.
- Oxidation and Reduction : The mercapto and carbonyl groups can participate in redox reactions, affecting the compound's stability and reactivity.
- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active site residues, which could be crucial in therapeutic contexts.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The mercapto group is known for its antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain pathogens.
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with some evidence suggesting it may induce apoptosis in specific types of cancer cells.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-Bromo-3-(4-bromophenyl)propan-2-one | C10H9Br2O | Lacks difluoromethoxy group | Limited antimicrobial properties |
| 4-Mercaptophenol | C6H6OS | Contains thiol group | Antioxidant properties |
| 3-Difluoromethoxyphenylketone | C9H8F2O | Lacks bromine and mercapto groups | Potentially lower biological activity |
The combination of halogenation, difluoromethoxy substitution, and mercapto functionality in this compound significantly enhances its reactivity and potential applications in medicinal chemistry.
Case Studies
Recent studies have explored the biological activity of this compound in various contexts:
- Antioxidant Efficacy : A study demonstrated that this compound exhibited significant radical scavenging activity in vitro, suggesting potential applications in preventing oxidative damage in biological systems.
- Cytotoxicity Against Cancer Cells : Research involving human cancer cell lines indicated that treatment with this compound led to a dose-dependent decrease in cell viability, pointing towards its potential as an anticancer agent.
Q & A
Q. Advanced
- Catalysts : Ketoreductases (e.g., KREDs) can enantioselectively reduce ketones, but halogen steric effects may require enzyme engineering .
- Chiral auxiliaries : Evans’ oxazolidinones or SAMP/RAMP hydrazones can direct asymmetric alkylation at the α-carbon.
- Resolution methods : Chiral HPLC (e.g., Daicel columns) or crystallization with resolving agents (e.g., tartaric acid) .
How does the difluoromethoxy group influence electronic and steric properties in reactivity studies?
Q. Advanced
- Electron-withdrawing effects : The –OCF₂ group decreases electron density on the phenyl ring, directing electrophilic substitution to the mercapto-adjacent position.
- Steric hindrance : Fluorine’s small size minimizes steric bulk, allowing regioselective functionalization.
- Hydrogen bonding : The thiol group (–SH) can form intramolecular H-bonds with the ketone, stabilizing specific conformations .
What analytical techniques are recommended for detecting trace impurities in this compound?
Q. Advanced
- HPLC-MS : Reverse-phase C18 columns with MS detection identify impurities (e.g., dehalogenated byproducts).
- XPS : X-ray photoelectron spectroscopy detects sulfur oxidation states (e.g., sulfonic acid impurities).
- TGA-DSC : Thermogravimetric analysis monitors decomposition pathways, ensuring thermal stability .
How does the thiol group’s redox sensitivity impact storage and handling protocols?
Q. Advanced
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent disulfide formation.
- Stabilizers : Additives like EDTA chelate metal ions that catalyze oxidation.
- In-situ generation : Thiols can be protected as thioethers (e.g., tert-butyl disulfide) and regenerated before use .
What computational methods predict the compound’s reactivity in novel reaction environments?
Q. Advanced
- DFT calculations : Gaussian or ORCA software models transition states for bromine substitution or thiol nucleophilicity.
- MD simulations : GROMACS predicts solvation effects on conformation in polar vs. nonpolar solvents.
- QSAR models : Correlate substituent effects (e.g., –OCF₂ vs. –OCH₃) with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
